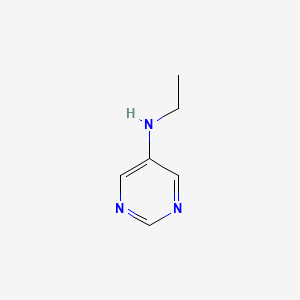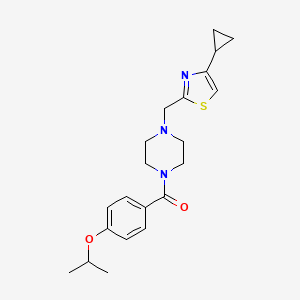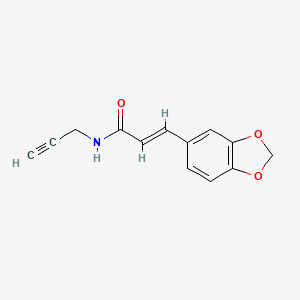
3-(1,3-benzodioxol-5-yl)-N-(2-propynyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-benzodioxol-5-yl)-N-(2-propynyl)acrylamide (BDP) is an organic compound that has found a variety of applications in the scientific research field. It has been used in many different areas, including synthetic organic chemistry, biochemistry, and medical research. BDP is a synthetic compound that is composed of a benzodioxole ring with a propynyl group attached to the nitrogen atom. This compound is used for a variety of purposes, such as synthesizing other compounds, studying the mechanism of action of drugs, and studying the biochemical and physiological effects of drugs.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 3-(1,3-benzodioxol-5-yl)-N-(2-propynyl)acrylamide involves the reaction of 3-(1,3-benzodioxol-5-yl)prop-2-yn-1-amine with acryloyl chloride in the presence of a base.
Starting Materials
3-(1,3-benzodioxol-5-yl)prop-2-yn-1-amine, Acryloyl chloride, Base (e.g. triethylamine)
Reaction
To a solution of 3-(1,3-benzodioxol-5-yl)prop-2-yn-1-amine in a suitable solvent (e.g. dichloromethane), add a base (e.g. triethylamine) to neutralize the amine. The resulting solution should be cooled to 0-5°C., Slowly add acryloyl chloride to the cooled solution while stirring. The reaction mixture should be allowed to warm to room temperature and stirred for several hours., After completion of the reaction, the solvent is removed under reduced pressure and the residue is purified by column chromatography to afford the desired product, 3-(1,3-benzodioxol-5-yl)-N-(2-propynyl)acrylamide.
Wirkmechanismus
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(2-propynyl)acrylamide is not fully understood. However, it is thought that the compound acts as a substrate for enzymes involved in the metabolism of drugs. It is also thought that 3-(1,3-benzodioxol-5-yl)-N-(2-propynyl)acrylamide binds to certain proteins and other molecules, which may affect the activity of enzymes and other proteins. Furthermore, 3-(1,3-benzodioxol-5-yl)-N-(2-propynyl)acrylamide may interact with other molecules in the body, such as hormones and neurotransmitters, which may affect the activity of enzymes and other proteins.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-(1,3-benzodioxol-5-yl)-N-(2-propynyl)acrylamide are not fully understood. However, it has been shown to affect the activity of enzymes involved in the metabolism of drugs. It has also been shown to affect the activity of proteins involved in the regulation of gene expression. In addition, 3-(1,3-benzodioxol-5-yl)-N-(2-propynyl)acrylamide has been shown to interact with other molecules in the body, such as hormones and neurotransmitters, which may affect the activity of enzymes and other proteins.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-(1,3-benzodioxol-5-yl)-N-(2-propynyl)acrylamide in lab experiments is that it is relatively easy to synthesize, and it can be used to study the mechanism of action of drugs, as well as the biochemical and physiological effects of drugs. However, there are some limitations to using 3-(1,3-benzodioxol-5-yl)-N-(2-propynyl)acrylamide in lab experiments. For example, it is not possible to study the structure-activity relationships of drugs using 3-(1,3-benzodioxol-5-yl)-N-(2-propynyl)acrylamide, and the compound has a low solubility in water, which can limit its use in some experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 3-(1,3-benzodioxol-5-yl)-N-(2-propynyl)acrylamide. For example, further studies could be conducted to better understand the mechanism of action of the compound and its interaction with other molecules in the body. Additionally, further studies could be conducted to study the structure-activity relationships of drugs using 3-(1,3-benzodioxol-5-yl)-N-(2-propynyl)acrylamide. Finally, further research could be conducted to develop new methods for synthesizing 3-(1,3-benzodioxol-5-yl)-N-(2-propynyl)acrylamide and other compounds.
Wissenschaftliche Forschungsanwendungen
3-(1,3-benzodioxol-5-yl)-N-(2-propynyl)acrylamide has many applications in scientific research. It is commonly used in the synthesis of other organic compounds and in the study of the mechanism of action of drugs. It can also be used to study the biochemical and physiological effects of drugs, as well as to study the structure-activity relationships of drugs. In addition, 3-(1,3-benzodioxol-5-yl)-N-(2-propynyl)acrylamide can be used to study the structure and function of proteins and other biological molecules.
Eigenschaften
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-prop-2-ynylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-2-7-14-13(15)6-4-10-3-5-11-12(8-10)17-9-16-11/h1,3-6,8H,7,9H2,(H,14,15)/b6-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDARMWSBOVCRS-GQCTYLIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C=CC1=CC2=C(C=C1)OCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCNC(=O)/C=C/C1=CC2=C(C=C1)OCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-benzodioxol-5-yl)-N-(2-propynyl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 3-oxo-7-azaspiro[4.5]dec-1-ene-7-carboxylate](/img/structure/B2385024.png)
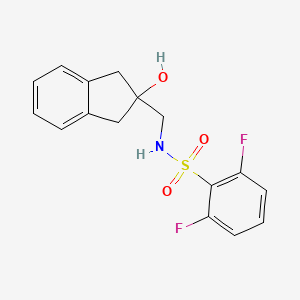
![3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2385029.png)
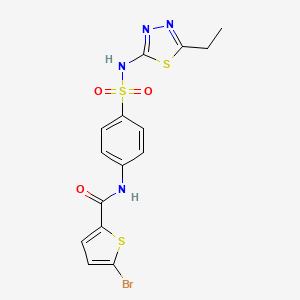
![N-(4-methoxyphenethyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2385034.png)
![4-isopropoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2385035.png)
![Methyl 5-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2385036.png)
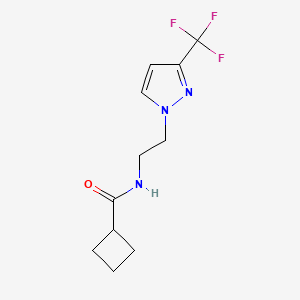
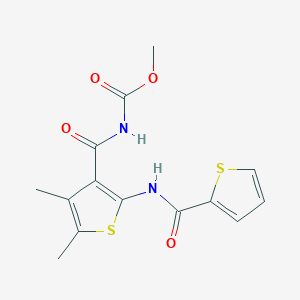
![Methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2385039.png)
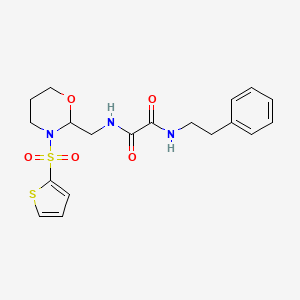
![1-[1-(3-Chlorobenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2385042.png)
